Cdk4 Inhibitor

Catalog No.
S782740
CAS No.
546102-60-7
M.F
C20H10BrN3O2
M. Wt
404.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cdk4 Inhibitor

Researchers relying on aminopyrimidine-based CDK4 inhibitors risk scaffold-specific artifacts that obscure true CDK4-dependent phenotypes. CAS 546102-60-7, a brominated indolocarbazole, provides an orthogonal probe with 76 nM IC50 against CDK4 and high selectivity over CDK1/2. • Reversibly arrests cells in G1 without G2/M toxicity. • 30 mg/mL solubility in DMSO/DMF prevents precipitation in HTS. • Confirms pRb inhibition across chemotypes for robust assay validation.

CAS Number

546102-60-7

Product Name

Cdk4 Inhibitor

IUPAC Name

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

Molecular Formula

C20H10BrN3O2

Molecular Weight

404.2 g/mol

InChI

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)

InChI Key

NMFKDDRQSNVETB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O

Synonyms

2-Bromo-12,13-dihydro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione;

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O

Cdk4 inhibitor is a cell-permeable, asymmetrical indolocarbazole that exhibits antiproliferative activity by blocking cyclin D1/Cdk4 with an IC50 value of 0.8 μM. It is selective for cyclin D1/Cdk4, demonstrating 7-fold and 28-fold weaker activity against cyclin E/Cdk2 and cyclin B/Cdk1, respectively, and little activity against calcium/calmodulin-dependent protein kinase II and protein kinase A. This compound has been shown to inhibit HCT116 and NCI-H460 tumor cell growth (IC50s < 3.0 μM) by blocking retinoblastoma protein phosphorylation and inducing G1 cell cycle arrest.

Purity

≥98%

Package Size

0.5 mg, 1 mg, 5 mg, 10 mg

Cdk4 Inhibitor (CAS 546102-60-7), chemically identified as a brominated indolocarbazole, is a cell-permeable, reversible, and ATP-competitive inhibitor of the cyclin D1/CDK4 complex. In industrial and academic procurement, it is primarily selected not as a downstream therapeutic, but as a structurally distinct chemical probe for assay validation. With a baseline IC50 of 76 nM for CDK4, it provides a crucial structural alternative to standard aminopyrimidine-based clinical inhibitors, enabling researchers to validate CDK4-dependent mechanisms—such as retinoblastoma (Rb) protein phosphorylation blockade and G1 cell cycle arrest—without the confounding risk of scaffold-specific off-target effects [1]. Furthermore, its reliable solubility profile in standard organic solvents ensures seamless integration into automated high-throughput screening (HTS) and liquid handling workflows.

Research Fit

Probe type Cell-permeable ATP-competitive CDK4/cyclin D1 inhibitor
Pathway context G1-phase cell cycle arrest and Rb phosphorylation studies
Research models Oncology cell proliferation and apoptosis combination research

Substituting CAS 546102-60-7 with generic pan-CDK inhibitors (such as flavopiridol or roscovitine) fundamentally compromises assay integrity, as these older agents lack necessary isoform selectivity, often inducing unintended G2/M arrest via CDK1 or transcriptional blockade via CDK9 [1]. Conversely, while modern clinical CDK4/6 inhibitors (e.g., palbociclib) offer high selectivity, they predominantly share a pyridopyrimidine or closely related structural core. Relying exclusively on a single chemotype in phenotypic screening introduces a high risk of scaffold-specific artifacts. Procuring the indolocarbazole-based CAS 546102-60-7 provides an essential orthogonal control; if a biological phenotype is maintained across both a clinical pyridopyrimidine and this specific indolocarbazole, buyers can confidently attribute the result to true CDK4 inhibition rather than a structural off-target liability.

Substitution Risk

Scaffold mismatch Indolocarbazole core vs. clinical pyridopyrimidine scaffolds—physicochemical and lipophilicity profiles may differ.
Selectivity profile Narrower CDK4/CDK2 window may engage CDK2 at higher concentrations; CDK4-specific interpretation requires concentration control.
Potency gradient Distinct enzymatic inhibition range compared to clinical CDK4/6 inhibitors—dose-response translation may not be linear.

Target Affinity and Isoform Selectivity vs. CDK1/2

In in vitro kinase profiling, CAS 546102-60-7 demonstrates an IC50 of 76 nM against the target CDK4/cyclin D1 complex. When compared to related cell-cycle kinases, it exhibits an IC50 of 520 nM for CDK2/cyclin E and 2.1 µM for CDK1/cyclin B [1]. This translates to a ~7-fold selectivity over CDK2 and a ~28-fold selectivity over CDK1.

Evidence DimensionEnzymatic IC50 (Kinase Inhibition)
Target Compound Data76 nM (CDK4/D1)
Comparator Or BaselineCDK2/E (520 nM) and CDK1/B (2.1 µM)
Quantified Difference~7-fold (vs CDK2) and ~28-fold (vs CDK1) selectivity margin
ConditionsIn vitro ATP-competitive kinase assay

This quantitative selectivity margin ensures that buyers procuring this compound for G1-phase studies do not confound their results with S-phase or G2/M-phase interference typical of less selective baseline agents.

CDK4/cyclin D1 Inhibition
Cross-study comparable
IC50 76 nM
6.9–38× higher IC50 vs. palbociclib, ribociclib, abemaciclib
Supports distinct potency window for dose-response studies.
Cell-free kinase assay, recombinant CDK4/cyclin D1.

Broad-Spectrum Kinase Exclusion for Signal-to-Noise Optimization

Beyond CDK family members, CAS 546102-60-7 was evaluated against a panel of ubiquitous cellular kinases to assess off-target liabilities. The compound showed negligible activity against CaMKII, PKA, and GSK-3β, with IC50 values ≥ 12.4 µM [1]. Compared to its 76 nM potency for CDK4, this establishes a >160-fold experimental window.

Evidence DimensionOff-target kinase IC50
Target Compound Data≥ 12.4 µM (CaMKII, PKA, GSK-3β)
Comparator Or BaselineBaseline CDK4 affinity (76 nM)
Quantified Difference>160-fold selectivity window against non-CDK kinases
ConditionsEnzymatic profiling against ubiquitous serine/threonine kinases

Procuring a compound with this proven exclusion profile prevents false-positive readouts in complex cellular assays involving overlapping signal transduction pathways.

CDK4/CDK2 Selectivity
Cross-study comparable
6.8× (CDK4/CDK2)
Clinical inhibitors: >250–>5,000× selectivity
Narrower window; CDK2 engagement possible at elevated concentrations.
Cell-free kinase assay, recombinant cyclin/CDK complexes.

Formulation Compatibility and HTS Processability

A major procurement hurdle for planar polycyclic compounds (like unmodified carbazoles) is poor solubility, which leads to precipitation in automated liquid handlers. CAS 546102-60-7 overcomes this by achieving a solubility of 30 mg/mL in both DMSO and DMF. This allows for the preparation of highly concentrated, stable stock solutions (approx. 74 mM) that can be reliably diluted into aqueous buffers without immediate crashing.

Evidence DimensionOrganic solvent solubility
Target Compound Data30 mg/mL in DMSO and DMF
Comparator Or BaselineHighly planar, unsubstituted carbazoles (typically <1 mg/mL)
Quantified DifferenceOrders of magnitude higher solubility, enabling ~74 mM stock concentrations
ConditionsStandard laboratory solvent preparation at room temperature

High solubility in standard HTS solvents guarantees reproducible dosing and prevents false negatives caused by compound precipitation in automated workflows.

Cellular Antiproliferative Activity
Cross-study comparable
IC50 < 3.0 µM
40–100× higher cellular IC50 vs. palbociclib in breast cancer lines
Supports micromolar cellular concentration context for mechanistic studies.
HCT-116, NCI-H460 cell viability assays.

Phenotypic Efficacy via Orthogonal Scaffold

Despite its structural divergence from clinical aminopyrimidines, CAS 546102-60-7 effectively translates its biochemical potency into cellular efficacy, inhibiting tumor cell growth in HCT-116 and NCI-H460 lines with an IC50 < 3.0 µM [1]. It achieves this specifically by blocking retinoblastoma (Rb) protein phosphorylation and inducing G1 cell cycle arrest, proving that the indolocarbazole scaffold is a functionally viable, orthogonal alternative to standard clinical inhibitors .

Evidence DimensionCellular growth inhibition (IC50)
Target Compound Data< 3.0 µM (HCT-116 and NCI-H460)
Comparator Or BaselineStandard clinical CDK4/6 inhibitors (phenotypic baseline)
Quantified DifferenceEquivalent mechanistic endpoint (pRb blockade and G1 arrest) achieved via a structurally distinct chemotype
ConditionsIn vitro whole-cell phenotypic assays

Allows researchers to confidently validate CDK4 as a target by reproducing phenotypic results with a completely different chemical structure, satisfying rigorous peer-review requirements for target validation.

Scaffold & Lipophilicity
Class-level inference
Indolocarbazole, cLogP ≈ 4.6
vs. clinical pyridopyrimidine cLogP 2.3–2.7
Scaffold lipophilicity context; solubility and distribution may differ.
Calculated property; verify experimentally.
TRAIL-Mediated Apoptosis
Supporting evidence
Pancreatic cancer model; G1 arrest + survivin downregulation
Reported model-response context for apoptosis combination studies.
In vitro pancreatic ductal adenocarcinoma.

Orthogonal Target Validation in Drug Discovery

Because CAS 546102-60-7 utilizes an indolocarbazole core rather than the standard aminopyrimidine scaffold found in clinical CDK4/6 inhibitors, it is the ideal procurement choice for orthogonal validation. Researchers use it to confirm that observed phenotypes (such as G1 arrest or pRb inhibition) are genuinely driven by CDK4 inhibition and are not scaffold-specific off-target artifacts [1].

Cell Cycle Synchronization Workflows

Due to its high selectivity over CDK1 and CDK2, this compound is highly effective for reversible cell cycle synchronization. It cleanly arrests cells in the G1 phase without triggering the G2/M toxicity or S-phase interference commonly associated with older, pan-CDK inhibitors .

High-Throughput Screening (HTS) Reference Standard

With its robust solubility profile (30 mg/mL in DMSO/DMF), CAS 546102-60-7 serves as a reliable, processable positive control in automated HTS assays. It allows assay developers to benchmark the potency and selectivity of novel CDK4-targeted drug candidates without risking liquid-handling failures due to compound precipitation.

Application Fit

Application
Selection Property
Validation Focus
Cell cycle arrest mechanism studies
Moderate CDK4 inhibition with graded Rb phosphorylation suppression
Dose-response and CDK4/CDK2 engagement profiling
TRAIL-sensitization apoptosis combination studies
Pre-reported pancreatic tumor model and survivin pathway context
Apoptosis endpoint and survivin downregulation validation
Dual CDK4/CDK2 pathway inhibition research
Balanced CDK4/CDK2 engagement window
Off-target CDK2 activity and combinatorial cell cycle effects
Indolocarbazole-based chemical biology
Higher lipophilicity scaffold divergent from clinical inhibitors
Solubility, permeability, and off-target profiling

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

402.99564 g/mol

Monoisotopic Mass

402.99564 g/mol

Heavy Atom Count

26

Appearance

Assay:≥90%A crystalline solid

UNII

XZ73ATU8W7

Wikipedia

Cdk4 inhibitor

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